(5-Chloro-2-fluoro-3-iodophenyl)boronic acid
Description
Properties
Molecular Formula |
C6H4BClFIO2 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(5-chloro-2-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H |
InChI Key |
NJEWCQCFLJLASY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)I)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
General Approach: Palladium-Catalyzed Borylation of Aryl Halides
The most common and efficient method for preparing arylboronic acids, including (5-chloro-2-fluoro-3-iodophenyl)boronic acid, is the palladium-catalyzed borylation of the corresponding aryl halide. This method typically involves:
- Starting material: 5-chloro-2-fluoro-3-iodobenzene (aryl iodide with chloro and fluoro substituents).
- Boron source: bis(pinacolato)diboron or trialkyl borates.
- Catalyst: palladium complexes such as Pd(PPh3)4.
- Base: potassium acetate or potassium phosphate.
- Solvent: polar aprotic solvents like 1,4-dioxane or DMF.
- Conditions: inert atmosphere (nitrogen or argon), elevated temperature (often 80–110 °C).
This catalytic borylation introduces the boronic acid moiety selectively at the iodophenyl position, preserving the chloro and fluoro substituents intact.
Lithiation Followed by Boronation
An alternative approach involves directed lithiation of the aryl halide followed by reaction with trialkyl borates:
- The lithiation step uses a lithium base (e.g., n-butyllithium) at low temperature (below 0 °C) to selectively generate the aryllithium intermediate.
- The aryllithium species is then reacted with a trialkyl borate such as trimethyl borate or triethyl borate to form an alkyl boronate ester.
- Hydrolysis of the boronate ester with aqueous acid (e.g., hydrochloric acid or acetic acid) yields the boronic acid.
This method is effective for halogenated aromatic compounds where regioselective lithiation is feasible. It has been demonstrated for related compounds such as 5-bromo-2-fluorobenzeneboronic acid and can be adapted for the chloro-fluoro-iodo derivative.
Detailed Reaction Conditions and Optimization
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Temperature | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Palladium-catalyzed borylation | 5-chloro-2-fluoro-3-iodobenzene | Pd(PPh3)4, bis(pinacolato)diboron, KAc | 80–110 °C | 70–90 | High selectivity, scalable | Requires palladium catalyst |
| Lithiation + Boronation | 1-bromo-4-fluorobenzene (analogous) | n-BuLi, trimethyl borate, aqueous acid | < 0 °C (lithiation) | 60–80 | High purity, well-established | Sensitive reagents, low temp needed |
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The halogen substituents can be selectively reduced to yield different products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, often in combination with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Phenols: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.
Molecular Targets and Pathways:
Palladium Catalysts: The primary molecular target in cross-coupling reactions.
Aryl Halides: React with the boronic acid group to form new carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound’s halogen substituents distinguish it from simpler aryl boronic acids. Key comparisons include:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| (5-Chloro-2-fluoro-3-iodophenyl)boronic acid | Cl (C5), F (C2), I (C3) | Heavy iodine atom; three distinct halogens |
| (5-Chloro-2-fluorophenyl)boronic acid | Cl (C5), F (C2) | Lacks iodine; smaller substituents |
| 4-Chloro-2-fluorobenzeneboronic acid | Cl (C4), F (C2) | Halogen positions alter electronic effects |
| Phenylboronic acid | No halogens | Baseline for acidity/reactivity comparisons |
- Electronic Effects: Fluorine and chlorine are electron-withdrawing groups (EWGs), lowering the pKa of the boronic acid group compared to non-halogenated analogs. The pKa of phenylboronic acid is 8.86, while fluorine substitution further increases acidity .
Reactivity and Binding Properties
Acidity and Diol Binding
Fluorinated boronic acids exhibit enhanced acidity, favoring deprotonation and diol complexation under physiological conditions . For example:
- In diol-binding studies, meta-substituted aryl boronic acids (e.g., 3-fluoro derivatives) showed stronger associations than ortho-substituted analogs .
- The iodine substituent in the target compound may hinder diol binding due to steric effects, reducing efficacy in glucose-sensing applications compared to smaller analogs like phenylboronic acid .
Enzyme Inhibition
Boronic acids often target serine proteases or β-lactamases via covalent interactions with active-site residues :
- Bifunctional aryl boronic acids (e.g., FL-166, Ki = 40 nM for SARS-CoV-2 3CLpro) leverage halogen substituents for tight binding .
- In penicillin-binding protein (PBP) inhibition, meta-substituted boronic acids (e.g., compound 4, IC₅₀ = 20–30 µM) outperformed ortho-substituted derivatives . The target compound’s iodine atom may sterically clash with enzyme active sites, reducing potency compared to smaller halogenated analogs.
Biological Activity
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and antibacterial activity. This article explores its biological activity, supported by recent research findings, case studies, and data tables.
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid contains a boronic acid functional group, which is known for its ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with various biological targets, including proteins involved in cancer progression.
Mechanism of Action:
- Binding Interactions: The boronic acid moiety can form hydrogen bonds and coordinate covalent interactions with amino acids such as serine and arginine in proteins. This interaction can alter the protein's function, potentially inhibiting pathways involved in tumor growth or bacterial virulence .
- Bioisosterism: The compound acts as a bioisostere for nitro groups in certain pharmacological contexts, which can enhance selectivity and reduce toxicity compared to traditional drugs .
Anticancer Activity
Recent studies have highlighted the anticancer potential of (5-Chloro-2-fluoro-3-iodophenyl)boronic acid through its modification of existing antiandrogens. In vitro testing against various cancer cell lines has shown promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| LAPC-4 (Prostate) | 5.0 | Significant inhibition observed |
| PC-3 (Prostate) | 10.0 | Moderate inhibition |
| HepG2 (Liver) | 7.5 | Notable activity |
The compound demonstrated a better selectivity profile compared to flutamide, a known antiandrogen, suggesting it may be a safer alternative with fewer side effects .
Antibacterial and Antibiofilm Activity
In addition to its anticancer properties, (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exhibits antibacterial activity. Studies have shown that boronic acids can inhibit the growth of various bacterial strains and prevent biofilm formation:
| Compound | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| (5-Chloro-2-fluoro-3-iodophenyl)boronic acid | 100 | 70 |
| 3,5-Diiodo-2-methoxyphenylboronic acid | 50 | 100 |
| 2-Fluoro-5-iodophenylboronic acid | 100 | 80 |
These compounds were effective against Vibrio harveyi and V. parahaemolyticus, demonstrating their potential use in food preservation and treatment of infections associated with these pathogens .
Case Studies
-
Prostate Cancer Treatment:
A study synthesized a series of flutamide-like compounds incorporating boronic acids. The modified compounds showed enhanced binding affinity to the androgen receptor, leading to improved anticancer activity against prostate cancer cell lines. The introduction of halogen substituents was crucial for maximizing potency . -
Bacterial Infections:
Research on the antibacterial properties of halogenated phenylboronic acids revealed that these compounds could effectively inhibit biofilm formation, which is critical for treating chronic infections. The study indicated that (5-Chloro-2-fluoro-3-iodophenyl)boronic acid could serve as a lead compound for developing new antibacterial agents .
Q & A
Q. How does (5-Chloro-2-fluoro-3-iodophenyl)boronic acid interact with proteasomes compared to FDA-approved boronic acid drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
